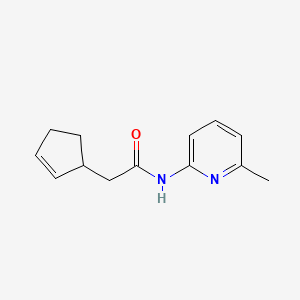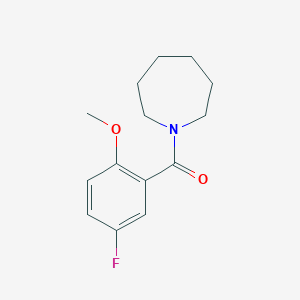
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone, also known as LY2940094, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays an important role in regulating multiple cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K pathway has been implicated in various diseases, including cancer, inflammation, and metabolic disorders. Therefore, LY2940094 has been studied extensively as a potential therapeutic agent for these diseases.
Mécanisme D'action
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone inhibits PI3K pathway by targeting the p110α subunit of PI3K, which is frequently mutated or overexpressed in various cancers. By inhibiting p110α, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone blocks the downstream signaling of PI3K pathway, including the activation of AKT and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the PI3K pathway. In addition, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. In addition, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone in lab experiments. It is a specific inhibitor of p110α subunit of PI3K, which limits its use in studying other isoforms of PI3K. In addition, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has not been studied extensively in clinical trials, which limits its potential for translation to human therapies.
Orientations Futures
There are several future directions for the study of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone. One potential direction is to study its efficacy in combination with other targeted therapies, such as inhibitors of AKT and mTOR. In addition, further studies are needed to determine the safety and efficacy of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone in clinical trials for various diseases, including cancer, inflammation, and metabolic disorders. Finally, the development of more potent and specific inhibitors of PI3K pathway, including p110α subunit, may provide new therapeutic options for these diseases.
Méthodes De Synthèse
The synthesis of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 1-aminocyclohexane, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 5-fluoro-2-methoxybenzoyl chloride to yield Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone.
Applications De Recherche Scientifique
Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. In addition, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.
Propriétés
IUPAC Name |
azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIMNNPGILIATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


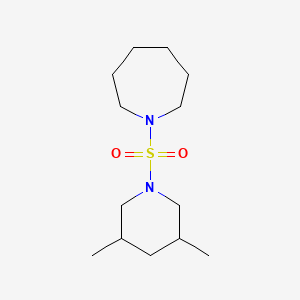
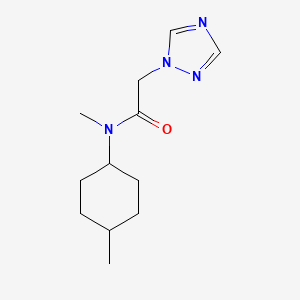
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
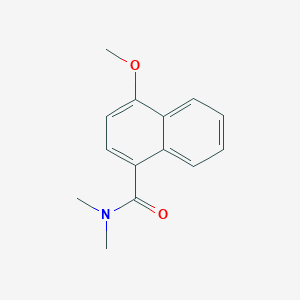
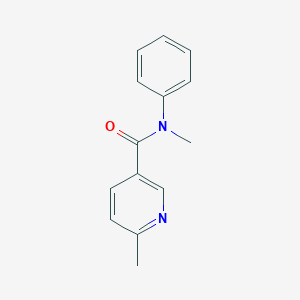
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
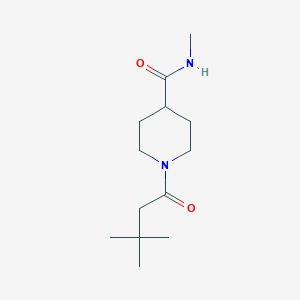

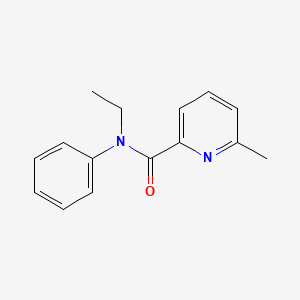
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
